

# Application Notes and Protocols for In Vivo Administration of ARM165

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo administration, and assessment of the toxicity profile of **ARM165**, a potent and specific PIK3CG protein degrader. The protocols outlined below are based on preclinical studies and are intended to serve as a comprehensive resource for designing and executing in vivo experiments.

## **Mechanism of Action**

ARM165 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that specifically targets the catalytic subunit gamma of phosphoinositide 3-kinase (PIK3CG), also known as PI3Ky. By inducing the proximity of PIK3CG to an E3 ubiquitin ligase, ARM165 triggers the ubiquitination and subsequent proteasomal degradation of PIK3CG. This leads to the inhibition of the PI3Ky-Akt signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][2]

# Data Presentation In Vivo Dosing Regimens



| Model<br>Type                                                   | Dosing<br>Regimen                                              | Administra<br>tion Route | Vehicle                                                                                                 | Study<br>Duration                      | Observed<br>Efficacy/T<br>oxicity                                                                                           | Reference |
|-----------------------------------------------------------------|----------------------------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Naive Mice<br>(Toxicity)                                        | 0.051<br>mg/kg                                                 | Intravenou<br>s (IV)     | Not<br>specified in<br>detail, but<br>generally<br>DMSO,<br>PEG300/P<br>EG400,<br>Tween 80<br>in saline | 7<br>consecutiv<br>e days              | No significant change in mouse weight. Monitored hematopoi etic cell fractions.                                             | [3]       |
| Syngeneic<br>AML<br>Mouse<br>Model                              | Dosing regimen not specified in publicly available literature. | Intravenou<br>s (IV)     | Not<br>specified in<br>detail, but<br>generally<br>DMSO,<br>PEG300/P<br>EG400,<br>Tween 80<br>in saline | Study<br>duration<br>not<br>specified. | Significantl y reduced disease burden in bone marrow, spleen, and blood. Enhanced the anti- leukemic effects of venetoclax. | [1]       |
| Patient-<br>Derived<br>Xenograft<br>(PDX) AML<br>Mouse<br>Model | Dosing regimen not specified in publicly available literature. | Intravenou<br>s (IV)     | Not<br>specified in<br>detail, but<br>generally<br>DMSO,<br>PEG300/P<br>EG400,<br>Tween 80<br>in saline | Study<br>duration<br>not<br>specified. | Significantl y reduced disease burden in bone marrow, spleen, and blood. Enhanced the anti- leukemic                        | [1]       |



effects of venetoclax.

**Toxicity Profile in Naive Mice** 

| Parameter                    | Observation                                                                                           | Reference |
|------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Body Weight                  | No significant changes<br>observed over 7 days of<br>treatment at 0.051 mg/kg IV.                     | [3]       |
| Hematopoietic Cell Fractions | Proportions of various hematopoietic cell fractions in blood, bone marrow, and spleen were monitored. | [3]       |

## **Experimental Protocols**

# Protocol 1: Preparation of ARM165 Formulation for In Vivo Administration

This protocol describes the preparation of a stock solution and a final dosing formulation of **ARM165** for intravenous injection in mice.

### Materials:

- ARM165 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

#### Procedure:



- Stock Solution Preparation:
  - Due to the hydrophobic nature of ARM165, prepare a concentrated stock solution in 100% DMSO. For example, dissolve ARM165 powder in DMSO to achieve a concentration of 10 mg/mL.
  - Ensure complete dissolution, using gentle vortexing or sonication if necessary.
  - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- Final Dosing Formulation (Example for a 0.051 mg/kg dose in a 20g mouse):
  - Vehicle Composition: A commonly used vehicle for similar compounds consists of DMSO, PEG300/PEG400, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The final concentration of DMSO should be kept low to minimize toxicity.
  - Calculation:

Desired dose: 0.051 mg/kg

Mouse weight: 0.02 kg

- Total dose per mouse: 0.051 mg/kg \* 0.02 kg = 0.00102 mg
- Injection volume (typically 100 μL for IV in mice): 0.1 mL
- Final concentration of dosing solution: 0.00102 mg / 0.1 mL = 0.0102 mg/mL
- Preparation Steps:
  - 1. On the day of injection, thaw an aliquot of the **ARM165** stock solution.
  - 2. In a sterile microcentrifuge tube, add the required volume of the stock solution.
  - 3. Add the appropriate volumes of PEG300/PEG400 and Tween 80 to the DMSO stock solution. Mix thoroughly by pipetting or gentle vortexing until a clear solution is formed.



- 4. Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
- 5. Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or using sonication).
- 6. The final dosing solution should be clear and administered shortly after preparation.

# Protocol 2: In Vivo Administration of ARM165 via Intravenous Injection

This protocol details the procedure for administering **ARM165** to mice via tail vein injection.

#### Materials:

- Prepared ARM165 dosing solution
- Mouse restrainer
- Heat lamp or warming pad
- Sterile insulin syringes with a 27-30 gauge needle
- 70% ethanol or alcohol wipes
- Gauze pads

### Procedure:

- Animal Preparation:
  - Place the mouse in a warming chamber or under a heat lamp for a few minutes to induce vasodilation of the tail veins, making them easier to visualize and access.
  - Secure the mouse in a suitable restrainer, ensuring the tail is accessible.
- Injection Procedure:



- Swab the tail with a 70% ethanol wipe to clean the injection site.
- Identify one of the lateral tail veins.
- Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.
- Slowly inject the calculated volume of the ARM165 solution (typically 100 μL).
- If successful, no resistance should be felt, and there should be no swelling or blebbing at the injection site.
- After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
- Post-Injection Monitoring:
  - Return the mouse to its cage and monitor for any immediate adverse reactions.
  - Ensure the injection site is not bleeding.

## **Protocol 3: Assessment of In Vivo Toxicity**

This protocol outlines the methods for monitoring the toxicity of **ARM165** in treated mice.

#### Materials:

- Scale for weighing mice
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Hematology analyzer
- Flow cytometer and relevant antibodies for hematopoietic cell analysis
- · Dissection tools for tissue collection

#### Procedure:

General Health Monitoring:



- Observe the mice daily for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity level, and food and water intake.
- Record the body weight of each mouse daily or every other day to monitor for any significant weight loss, which can be an early indicator of toxicity.
- Hematological Analysis:
  - Collect peripheral blood samples at predetermined time points (e.g., baseline, during treatment, and at the end of the study).
  - Perform a complete blood count (CBC) using a hematology analyzer to assess parameters such as red blood cell count, white blood cell count and differential, platelet count, and hemoglobin levels.
- Flow Cytometry Analysis of Hematopoietic Tissues:
  - At the end of the study, euthanize the mice and collect bone marrow and spleen.
  - Prepare single-cell suspensions from the bone marrow and spleen.
  - Stain the cells with a panel of fluorescently labeled antibodies specific for different hematopoietic cell populations (e.g., stem cells, progenitor cells, mature myeloid and lymphoid cells).
  - Analyze the stained cells using a flow cytometer to quantify the proportions of different cell types and identify any treatment-induced changes in the hematopoietic system.[3]
- Histopathological Analysis (Optional):
  - Collect major organs (e.g., liver, kidney, lung, heart) and fix them in 10% neutral buffered formalin.
  - Process the tissues for histopathological examination to assess for any signs of organ toxicity.

## **Visualizations**



## **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of ARM165 leading to PIK3CG degradation.

## **Experimental Workflow**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. communities.springernature.com [communities.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of ARM165]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619388#in-vivo-dosing-and-toxicity-profile-of-arm165]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com